1-Azido-2-bromo-4-chlorobenzene
Description
1-Azido-2-bromo-4-chlorobenzene (C₆H₃BrClN₃; molecular weight 232.46 g/mol) is a halogenated aromatic compound featuring an azide (-N₃) group at position 1, bromine at position 2, and chlorine at position 4 on the benzene ring . It is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the preclinical development of the oral Factor XIa inhibitor asundexian (BAY 2433334) . The compound is synthesized via copper(I) oxide-mediated reactions in acetonitrile, where trifluoropropyne is introduced under controlled conditions to avoid pressure buildup . Its structure combines electrophilic halogen substituents with a reactive azide group, making it valuable for click chemistry and cycloaddition reactions.
Properties
IUPAC Name |
1-azido-2-bromo-4-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3-4(8)1-2-6(5)10-11-9/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYJWUDHKGKGGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Azidation Strategy
The most widely documented route involves sequential diazotization and azidation of a bromo-chloro-substituted aniline precursor.
Step 1: Synthesis of 2-Bromo-4-chloroaniline
4-Chloroaniline serves as the starting material. Bromination at the ortho position relative to the amino group is achieved using electrophilic bromination under acidic conditions.
| Parameter | Value/Description | Source |
|---|---|---|
| Reagents | Br₂ (1.1 equiv), HBr (48%), H₂O | |
| Temperature | 0–5°C (controlled) | |
| Yield | 78–85% |
Step 2: Diazotization
The amino group of 2-bromo-4-chloroaniline is converted to a diazonium salt using sodium nitrite (NaNO₂) in hydrochloric acid (HCl).
| Parameter | Value/Description | Source |
|---|---|---|
| Reagents | NaNO₂ (1.2 equiv), HCl (6 M) | |
| Temperature | 0–5°C (ice bath) | |
| Reaction Time | 30–45 minutes |
Step 3: Azidation
The diazonium salt is treated with sodium azide (NaN₃) to substitute the diazo group with an azide.
| Parameter | Value/Description | Source |
|---|---|---|
| Reagents | NaN₃ (2.0 equiv), acetone/H₂O (3:1) | |
| Temperature | 25°C (ambient) | |
| Yield | 82–90% |
Mechanistic Insights
Alternative Pathways
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | CuBr (1.0 equiv) | |
| Solvent | Acetonitrile (CH₃CN) | |
| Yield (Overall) | 65–72% |
Limitations
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Multiple diazotization steps increase side-product formation.
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Requires stringent temperature control to avoid diazonium salt decomposition.
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and safety. Key adaptations include:
Continuous Flow Reactors
Solvent Recycling
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Diazotization-Azidation | 82–90 | ≥98 | High | Moderate |
| Sandmeyer-Based | 65–72 | 95–97 | Moderate | Low |
| Continuous Flow | 88–92 | ≥99 | High | High |
Key Observations :
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The diazotization-azidation route is optimal for laboratory-scale synthesis due to its simplicity.
-
Continuous flow systems are superior for industrial applications, balancing yield and safety.
Challenges and Optimization Strategies
Stability of Diazonium Salts
Competing Side Reactions
Recent Advancements
Electrochemical Diazotization
Chemical Reactions Analysis
1-Azido-2-bromo-4-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Coupling Reactions: The bromine atom allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common reagents used in these reactions include sodium azide for azido group introduction, palladium catalysts for coupling reactions, and hydrogen gas for reduction reactions. Major products formed from these reactions include substituted benzene derivatives, amines, and complex organic molecules.
Scientific Research Applications
Scientific Research Applications
Chemistry:
- Intermediate for Complex Molecules: It serves as a precursor for synthesizing more complex organic molecules, particularly pharmaceuticals and agrochemicals. It can participate in nucleophilic substitution reactions and coupling reactions such as Suzuki-Miyaura coupling, where the bromo group can be replaced by other substituents using palladium catalysts .
Biology:
- Bioconjugation Techniques: The azido group allows for selective labeling of biomolecules through bioorthogonal reactions, facilitating imaging and tracking of biological processes without disrupting cellular functions. This specificity is crucial for studying complex biological systems .
Medicine:
- Drug Development: Research is ongoing into its potential as a precursor for drug development, particularly in synthesizing compounds with antimicrobial or anticancer properties. For instance, derivatives of this compound have shown promise in inhibiting serine proteases, which are important in various physiological processes .
Industry:
- Production of Specialty Chemicals: It is utilized in producing specialty chemicals and materials, including polymers and dyes. The unique properties conferred by the azido functionality make it suitable for applications in material science .
Case Studies
Inhibition of FXIa:
A study focused on designing inhibitors for factor XIa (FXIa), a serine protease involved in blood coagulation. Derivatives of this compound exhibited significant inhibitory activity against FXIa, indicating potential use in anticoagulant therapies.
Bioorthogonal Labeling:
Another investigation utilized this compound for bioorthogonal labeling in live cells. The azido group facilitated efficient conjugation with alkyne-bearing probes, enabling imaging and tracking of cellular processes without interfering with normal cell function .
Mechanism of Action
The mechanism of action of 1-Azido-2-bromo-4-chlorobenzene primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in medicinal chemistry. The bromine and chlorine atoms on the benzene ring also facilitate various substitution and coupling reactions, allowing the compound to act as a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Azido-1-bromo-2-chlorobenzene (CAS 1702529-14-3)
This positional isomer differs in substituent arrangement, with azide at position 4, bromine at position 1, and chlorine at position 2. While sharing the molecular formula (C₆H₃BrClN₃) and weight (232.46 g/mol) with the target compound, its reactivity may vary due to steric and electronic effects of substituent positions. No explicit stability or application data are available, but its synthesis likely follows similar protocols .
1-(Azidomethyl)-4-bromobenzene (C₇H₆BrN₃; 212.05 g/mol)
This analog replaces the aromatic azide with an azidomethyl (-CH₂N₃) group. It is classified as hazardous (GHS07, GHS08) due to azide instability and requires cold storage .
Functional Group Analogs: Azidoethyl Derivatives
1-[(1R)-1-Azidoethyl]-2-chloro-4-fluorobenzene (CAS 1604373-46-7; C₈H₇ClFN₃)
The ethyl spacer between the azide and aromatic ring introduces steric hindrance, altering reaction kinetics compared to direct aryl azides. Fluorine at position 4 enhances electron-withdrawing effects, which may stabilize the molecule during storage .
1-[(1S)-1-Azidoethyl]-4-chlorobenzene (CAS 1388047-49-1; C₈H₈ClN₃)
This enantiomer lacks bromine but retains chlorine at position 4. Its stereochemistry (S-configuration) may influence chiral synthesis pathways, though specific applications remain undocumented .
Application-Based Analogs: Pesticides and Agrochemicals
Compounds like chloropropylate (1-methylethyl 4-chloro-α-(4-chlorophenyl)-α-hydroxybenzeneacetate) and fluazolate (1-methylethyl 5-(4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-2-chloro-4-fluorobenzoate) share halogenated benzene backbones but incorporate ester and heterocyclic groups for pesticidal activity . Unlike 1-azido-2-bromo-4-chlorobenzene, these derivatives lack azides and are optimized for environmental persistence and target organism toxicity.
Comparative Data Table
Key Research Findings
- Reactivity : The target compound’s aromatic azide enables efficient Huisgen cycloaddition, critical for asundexian synthesis, whereas azidomethyl analogs require harsher conditions .
- Safety : Direct aryl azides (e.g., this compound) are less shock-sensitive than aliphatic azides (e.g., 1-(azidomethyl)-4-bromobenzene) due to resonance stabilization .
- Stereochemical Impact : Azidoethyl derivatives (e.g., CAS 1388047-49-1) highlight the role of chirality in drug intermediate design, though their utility is less explored compared to the target compound .
Biological Activity
1-Azido-2-bromo-4-chlorobenzene is an organic compound notable for its diverse biological activities, primarily due to its azido group, which enables its use in bioorthogonal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₆H₃BrClN₃. Its structure features a benzene ring substituted with an azido group (-N₃), a bromo group (-Br), and a chloro group (-Cl). The presence of the azido group is crucial for its reactivity and biological applications.
Synthesis Methods
The synthesis of this compound typically involves the following reaction:
This method highlights the transformation of an amine to an azide, which is essential for the compound's subsequent applications in biological research.
Bioorthogonal Chemistry
The azido group in this compound allows for selective labeling and tracking of biomolecules. This property is particularly valuable in molecular biology, where researchers can study biological processes without interfering with cellular functions. The compound's ability to form stable adducts through cycloaddition reactions enhances its utility in drug development.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies on various azido-substituted compounds have demonstrated their potential in inhibiting tumor cell lines. In vitro tests have shown that certain derivatives possess IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating enhanced efficacy against cancer cells while maintaining low toxicity to normal cells .
Table 1: Anticancer Activity of Azido Compounds
| Compound | Cell Line Tested | IC50 (µg/mL) | Toxicity (Normal Cells) |
|---|---|---|---|
| This compound | MCF7 (Breast) | <0.06 | Non-cytotoxic (IC50 > 100) |
| Other Azido Derivatives | NCI-H460 (Lung) | <0.05 | Non-cytotoxic (IC50 > 100) |
| Doxorubicin | MCF7 (Breast) | 0.5 | Cytotoxic |
The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The azide can undergo nucleophilic attack, forming reactive intermediates that interact with biological molecules, modulating biochemical pathways crucial for cancer cell proliferation and survival .
Case Studies
Case Study 1: Anticancer Screening
In a study evaluating the cytotoxic activity of azido compounds against human breast cancer cells (MCF7), several derivatives exhibited potent activity with IC50 values ranging from 0.01 to 0.06 µg/mL, outperforming doxorubicin in terms of selectivity towards cancer cells .
Case Study 2: Antimicrobial Activity
Additionally, derivatives of this compound have been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to standard antibiotics, suggesting potential applications in treating bacterial infections .
Q & A
Q. What protocols ensure safe disposal of this compound waste?
- Methodological Answer : Quench azides by stirring with aqueous ceric ammonium nitrate (CAN) to convert them to non-explosive amines. Neutralize halogenated byproducts with activated carbon filtration. Document disposal in compliance with EPA guidelines (e.g., TSCA) and institutional chemical hygiene plans .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
